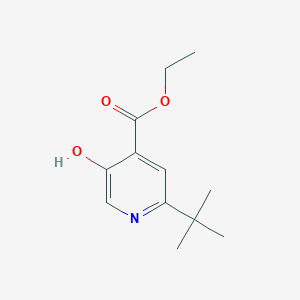

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

説明

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is a substituted pyridine derivative featuring a tert-butyl group at the 2-position, a hydroxyl group at the 5-position, and an ethyl ester moiety at the carboxylate position.

特性

IUPAC Name |

ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGRPWRFPZTZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of ethyl 2-(tert-butyl)-5-hydroxyisonicotinate generally follows these key steps:

- Construction of the isonicotinic acid core or its derivatives.

- Introduction of the tert-butyl substituent at the 2-position.

- Installation of the hydroxy group at the 5-position.

- Formation of the ethyl ester at the carboxylic acid functionality.

This approach often involves starting from substituted isonicotinic acid derivatives or related intermediates such as alkyl 2-hydroxy-3-cyanoisonicotinates, which are then transformed through hydrolysis, chlorination, and esterification reactions.

Preparation of Key Intermediates

Alkyl 2-hydroxy-3-cyanoisonicotinates as Precursors

A common intermediate in the synthesis is an alkyl 2-hydroxy-3-cyanoisonicotinate, which can be prepared by condensation reactions involving ethyl cyanoacetate and substituted isonicotinic acid derivatives. For example, ethyl 2-hydroxy-3-cyano-6-cyclopentylisonicotinate has been prepared and further converted to hydroxyisonicotinic acids under acidic conditions.

| Step | Reagents & Conditions | Product |

|---|---|---|

| Condensation of ethyl cyanoacetate with substituted isonicotinic acid derivatives | Base-catalyzed, reflux | Alkyl 2-hydroxy-3-cyanoisonicotinate |

| Acid hydrolysis (e.g., 30-34% HCl, 90-100°C, ~22 h) | Hydrolysis of cyano group | 2-hydroxyisonicotinic acid derivative |

Introduction of the tert-Butyl Group

The tert-butyl group at the 2-position is typically introduced via alkylation or by using tert-butyl-substituted starting materials. While direct tert-butylation of isonicotinic acid is challenging due to steric hindrance, tert-butyl esters are often used as protecting groups or substituents during intermediate steps.

In related patent literature, tert-butyl esters of hydroxy-substituted hexanoates have been synthesized by catalytic hydrogenation using Ru[(R)-TolBINAP]Cl catalysts under mild conditions (hydrogen pressure 3-5 MPa, 40-60°C, 4-7 h), yielding high-purity tert-butyl esters with high yield. This catalytic hydrogenation approach can be adapted for tert-butyl substitution in isonicotinic acid derivatives.

Hydroxylation at the 5-Position

Hydroxylation at the 5-position can be achieved through selective oxidation or substitution reactions. One documented method involves the conversion of 2-chloro-6-substituted isonicotinates to 6-hydroxy derivatives by reaction with aqueous acid or nucleophilic substitution with methoxide, followed by hydrolysis of esters.

| Reaction | Conditions | Outcome |

|---|---|---|

| Reaction of chlorinated intermediate with aqueous acid (e.g., 30-34% HCl, 90-100°C, ~22 h) | Hydrolysis and substitution | 5-hydroxyisonicotinic acid derivative |

| Reaction with sodium methoxide in methanol | Nucleophilic substitution | 5-methoxy or 5-hydroxy derivatives |

Esterification to Form Ethyl Ester

The ethyl ester group is introduced by esterification of the corresponding carboxylic acid. This can be performed by:

- Direct esterification of the acid with ethanol under acid catalysis (e.g., sulfuric acid).

- Transesterification reactions starting from methyl or other alkyl esters.

For example, methyl esters are converted to ethyl esters by treatment with ethanol under acidic or basic conditions, followed by purification steps.

Representative Preparation Route Summary

| Step No. | Intermediate/Product | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Ethyl 2-hydroxy-3-cyanoisonicotinate | Condensation of ethyl cyanoacetate with substituted isonicotinic acid, base, reflux | Formation of cyano intermediate |

| 2 | 2-hydroxyisonicotinic acid derivative | Acid hydrolysis (HCl 30-34%, 90-100°C, ~22 h) | Conversion of cyano group to acid |

| 3 | 2-chloro-6-substituted isonicotinate | Phosphorous oxychloride (POCl3), 110-120°C, 3-5 h | Chlorination of hydroxy group |

| 4 | 5-hydroxy derivative | Reaction with aqueous acid or NaOMe/MeOH | Hydrolysis and substitution |

| 5 | This compound | Esterification with ethanol, acid catalysis | Formation of ethyl ester |

Purification and Work-Up

Typical purification involves:

- Removal of excess reagents by distillation or extraction.

- Dilution and cooling to precipitate the product.

- Filtration and washing with water or aqueous buffers.

- Drying over anhydrous agents and recrystallization to achieve high purity.

These steps are standard in the preparation of isonicotinic acid derivatives and their esters.

Research Findings and Notes

- The reaction temperature and time are critical for hydrolysis and substitution steps, with optimal ranges around 90-100°C for 20-25 hours for acid hydrolysis and 110-120°C for chlorination steps lasting 3-5 hours.

- Catalytic hydrogenation for tert-butyl ester formation uses mild conditions and low catalyst loading, ensuring high yield and purity.

- The use of phosphorous oxychloride is common for chlorination of hydroxy groups on the pyridine ring, facilitating further functionalization.

- Esterification methods are well-established and can be adapted to produce ethyl esters from various carboxylic acid precursors.

Data Table: Key Reaction Conditions for Preparation Steps

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Acid hydrolysis of cyano group | HCl (30-34%) aqueous | 90-100 | 20-25 | Conversion to 5-hydroxy acid |

| Chlorination of hydroxy group | Phosphorous oxychloride (POCl3) | 110-120 | 3-5 | Formation of 2-chloro intermediate |

| Nucleophilic substitution | NaOMe in MeOH | Ambient to 40 | 4-6 | Substitution to hydroxy/methoxy |

| Catalytic hydrogenation (tert-butyl ester formation) | Ru[(R)-TolBINAP]Cl catalyst, H2 (3-5 MPa) | 40-60 | 4-7 | High yield, mild conditions |

| Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Reflux (~78) | 4-8 | Formation of ethyl ester |

化学反応の分析

Types of Reactions

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: 2-(tert-butyl)-5-oxoisonicotinic acid.

Reduction: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinyl alcohol.

Substitution: Various alkyl or aryl derivatives of this compound.

科学的研究の応用

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis

作用機序

The mechanism of action of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active isonicotinic acid derivative. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate shares structural motifs with other substituted pyridine esters. Below is a comparative analysis based on crystallographic, physicochemical, and functional properties.

Structural and Crystallographic Comparisons

The crystal structure of a related compound, tert-butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate (C₄₀H₄₇FN₂O₅, MW = 654.79), provides insights into the influence of bulky substituents on molecular packing . Key differences include:

The larger molecular weight and complex substituents in the tert-butyl acetate derivative result in a monoclinic crystal system (P2₁) with a unit cell volume of 3713.1 ų, compared to simpler pyridine esters, which typically adopt less complex packing arrangements. The presence of multiple aromatic and bulky groups in reduces solubility but enhances thermal stability.

Functional Group Impact on Physicochemical Properties

- However, intramolecular hydrogen bonding with the ester carbonyl may reduce reactivity .

- tert-Butyl Group (2-position): This group introduces steric hindrance, which can shield the ester moiety from enzymatic hydrolysis, enhancing metabolic stability. Similar effects are observed in the tert-butyl acetate derivative, where bulky substituents stabilize the crystal lattice .

生物活性

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (ETH) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological effects, focusing on its antioxidant, cytoprotective, and gastroprotective properties.

Chemical Structure and Properties

ETH is characterized by the presence of a hydroxy group and a tert-butyl substituent on the isonicotinic acid framework. This structural configuration is believed to enhance its lipophilicity and influence its interaction with biological membranes, potentially altering its pharmacokinetic and pharmacodynamic profiles.

1. Antioxidant Activity

ETH has demonstrated significant antioxidant properties in various in vitro assays, including:

- DPPH Assay : ETH effectively scavenged DPPH radicals, indicating strong free radical scavenging activity.

- FRAP Assay : The compound exhibited a notable ability to reduce ferric ions, showcasing its potential as a reducing agent.

- Nitric Oxide Scavenging : ETH also showed efficacy in inhibiting nitric oxide production, which is crucial in inflammatory processes.

These findings suggest that ETH may play a protective role against oxidative stress-related diseases.

2. Cytoprotective Effects

In cellular models, particularly HepG2 liver cells, ETH has been shown to protect against oxidative damage induced by tert-butyl hydroperoxide (t-BHP). A study reported that pretreatment with ETH significantly increased cell viability under oxidative stress conditions:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 20 |

| 10 | 50 |

| 30 | 79.9 |

This indicates a concentration-dependent protective effect against t-BHP-induced cytotoxicity, attributed to the compound's antioxidant mechanisms .

3. Gastroprotective Properties

ETH has been evaluated for its gastroprotective effects in animal models. In studies involving ethanol-induced gastric lesions in rats, pretreatment with ETH resulted in:

- Reduction of Gastric Lesions : Significant decreases in lesion area were observed.

- Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration.

- Increased Mucus Secretion : Enhanced mucus production was noted, contributing to mucosal protection.

The mechanism behind these effects includes increased superoxide dismutase (SOD) activity and decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation .

Case Studies

Several case studies have highlighted the therapeutic potential of ETH:

- Study on Gastric Ulcer Protection : Rats treated with ETH at doses of 5, 10, and 20 mg/kg showed significant protection against gastric ulcers compared to control groups receiving only vehicle or standard treatment (Omeprazole) .

- Cell Viability Studies : In HepG2 cells treated with t-BHP, pretreatment with ETH at concentrations of 100 μM improved cell viability from approximately 26% to nearly 80%, demonstrating its potential as a hepatoprotective agent .

Q & A

Q. How can the molecular structure of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate be experimentally confirmed?

- Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL , ensuring parameters like R-factor (<5%) and goodness-of-fit (~1.0) meet crystallographic standards. For ambiguous regions (e.g., hydroxyl or tert-butyl groups), employ difference Fourier maps to resolve electron density .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A two-step approach is typical:

- Step 1: Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃) on a precursor like 5-hydroxyisonicotinic acid.

- Step 2: Protect the hydroxyl group (e.g., with acetyl or benzyl) to prevent side reactions, followed by esterification with ethanol under acidic conditions (H₂SO₄ catalysis). Deprotect using mild base (NaHCO₃). Monitor intermediates via TLC (silica gel, hexane/ethyl acetate) .

Q. Which analytical techniques are optimal for assessing the purity of this compound?

- Methodological Answer: Use HPLC with a C18 column (3.5 µm, 4.6 × 150 mm) and a gradient mobile phase (water/acetonitrile with 0.1% formic acid). Set detection at 254 nm. Compare retention times against a certified reference standard. For trace impurities (<0.1%), employ LC-MS in positive ion mode to identify byproducts (e.g., incomplete esterification or tert-butyl cleavage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer: Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. For example:

- Use a central composite design to test AlCl₃ concentrations (0.5–2.0 eq.) and reaction times (4–12 hrs).

- Analyze outcomes via ANOVA to identify significant factors. Optimal conditions often involve lower temperatures (0–5°C) to reduce tert-butyl group migration and higher catalyst ratios (1.5 eq.) for faster kinetics .

Q. How can discrepancies between experimental and theoretical spectroscopic data (e.g., NMR) be resolved?

- Methodological Answer:

- Step 1: Simulate NMR spectra using computational tools (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set). Compare experimental vs. calculated chemical shifts for protons near the hydroxyl group, which may exhibit solvent-dependent tautomerism.

- Step 2: If discrepancies persist (e.g., tert-butyl splitting), consider dynamic effects (e.g., hindered rotation) or paramagnetic impurities. Confirm via variable-temperature NMR (VT-NMR) to observe coalescence temperatures .

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer: Perform Density Functional Theory (DFT) calculations to map electrostatic potential surfaces (EPS) and Fukui indices. For example:

- Use Gaussian 16 to calculate partial charges. The hydroxyl group and pyridine nitrogen are high-electron-density sites, favoring electrophilic attack.

- Validate predictions experimentally via bromination (NBS in CCl₄) and monitor regioselectivity via LC-MS .

Notes on Data Contradictions

- Synthesis Intermediates: lists benzyl-protected analogs (e.g., Ethyl 5-benzyloxyindole-3-glyoxylate), suggesting alternative protecting groups may require optimization for stability .

- Crystallography Workflow: While SHELXL is widely used for refinement (), newer software (e.g., Olex2) may offer improved handling of disordered tert-butyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。